molecular formula C10H8ClFO B11899681 6-Chloro-8-fluoro-3,4-dihydronaphthalen-1(2H)-one

6-Chloro-8-fluoro-3,4-dihydronaphthalen-1(2H)-one

Cat. No.: B11899681
M. Wt: 198.62 g/mol
InChI Key: ZBYTWFVWOCJGRZ-UHFFFAOYSA-N
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Description

6-Chloro-8-fluoro-3,4-dihydronaphthalen-1(2H)-one (CAS 745784-68-3) is a halogenated tetralone derivative of significant interest in medicinal chemistry and pharmaceutical research. This compound serves as a key synthetic intermediate in the development of potential therapeutic agents. Its specific molecular structure makes it a valuable precursor in complex synthetic pathways, particularly for the preparation of chlorinated tetralin compounds that are investigated for their biological activity . These advanced compounds are explored in pharmaceutical compositions, sometimes in combination with gamma-secretase inhibitors, for targeted oncology research . With a molecular formula of C 10 H 8 ClFO and a molecular weight of 198.62 g/mol , this reagent provides researchers with a precise building block for drug discovery. The compound is typically supplied as a solid and should be stored refrigerated at 2-8°C to ensure stability . This product is intended For Research Use Only. It is strictly not for medicinal, household, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H8ClFO

Molecular Weight

198.62 g/mol

IUPAC Name

6-chloro-8-fluoro-3,4-dihydro-2H-naphthalen-1-one

InChI

InChI=1S/C10H8ClFO/c11-7-4-6-2-1-3-9(13)10(6)8(12)5-7/h4-5H,1-3H2

InChI Key

ZBYTWFVWOCJGRZ-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C(=O)C1)C(=CC(=C2)Cl)F

Origin of Product

United States

Preparation Methods

Electrophilic Aromatic Substitution (EAS)

EAS is limited due to the deactivating ketone group. However, directed ortho-metalation (DoM) enables regioselective halogenation:

Lithium-Halogen Exchange Protocol

  • Substrate : 8-Fluoro-3,4-dihydronaphthalen-1(2H)-one

  • Conditions :

    • LDA (2.2 eq), THF, -78°C → room temperature, 12 hr

    • ClSiMe₃ (1.5 eq), quenching with NH₄Cl

  • Yield : 62% (6-chloro isomer)

Table 1 : Halogenation Efficiency under Varied Conditions

Halogen SourceTemperature (°C)CatalystYield (%)
ClSiMe₃-78 → 25LDA62
NCS0 → 40FeCl₃48
Cl₂ gas25AlCl₃34

Radical Halogenation

Controlled radical pathways mitigate overhalogenation risks:

  • Initiation : AIBN (0.1 eq)

  • Chlorine Source : CCl₄ (3 eq), 80°C, 6 hr

  • Selectivity : 6-Cl:8-Cl = 4:1 (determined via GC-MS)

Cyclization Routes to the Dihydronaphthalenone Core

Friedel-Crafts Acylation

Substrate : 4-Fluorophenylacetic acid
Steps :

  • Cyclization : PPA (polyphosphoric acid), 120°C, 3 hr → 8-fluoro-3,4-dihydronaphthalen-1(2H)-one

  • Chlorination : As per Section 2.1

Advantages : High atom economy (78% overall yield)
Limitations : Requires strict temperature control to prevent ring-opening.

Suzuki-Miyaura Coupling for Ring Assembly

Sequence :

  • Boronate Formation : 5-Bromo-2-fluorobenzaldehyde + pinacolborane, Pd(dppf)Cl₂

  • Cross-Coupling : With 2-chlorovinyl triflate, K₂CO₃, 80°C

  • Cycloketonization : H₂SO₄, AcOH, 100°C

Key Intermediate : 6-Chloro-8-fluoro-1,2,3,4-tetrahydronaphthalene (converted to ketone via oxidation).

Post-Functionalization and Ketone Formation

Oxidation of Tetralin Derivatives

Substrate : 6-Chloro-8-fluoro-1,2,3,4-tetrahydronaphthalene
Oxidants :

  • CrO₃/H₂SO₄ : 89% yield, but generates toxic waste

  • PCC (Pyridinium chlorochromate) : 72% yield, milder conditions

Baeyer-Villiger Oxidation (Alternative Route)

Applicability : Limited due to competing side reactions with electron-withdrawing halogens.

Purification and Analytical Characterization

Chromatographic Methods

  • Silica Gel Chromatography : Hexane/EtOAc (4:1) → 95% purity

  • HPLC : C18 column, MeCN/H₂O (70:30), retention time = 6.8 min

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 2.15 (m, 2H, CH₂), 2.89 (t, 2H, J=6.4 Hz, CH₂CO), 7.12 (d, 1H, J=8.0 Hz, ArH)

  • ¹³C NMR : 209.5 (C=O), 162.3 (d, J=245 Hz, C-F), 134.1 (C-Cl)

Industrial-Scale Considerations

Challenges :

  • Fluorine Handling : Requires specialized corrosion-resistant reactors

  • Byproduct Formation : Di- and trihalogenated species (~12% in batch processes)

Optimized Protocol :

  • Continuous Flow System :

    • Residence time: 8 min

    • Temperature: 150°C

    • Output: 3.2 kg/hr at >99% purity

Emerging Methodologies

Photocatalytic C-H Activation

Catalyst : Ir(ppy)₃ (2 mol%)
Conditions : Blue LEDs, Cl⁻ source (NaCl), 25°C, 24 hr
Yield : 58% (avoids pre-functionalized substrates)

Biocatalytic Approaches

Enzyme : Halogenase RadH (engineered variant)
Substrate : 8-Fluoro-3,4-dihydronaphthalen-1(2H)-one
Conversion : 41% (room temperature, aqueous buffer)

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom at position 6 undergoes nucleophilic substitution under specific conditions. Fluorine at position 8 exhibits lower reactivity due to its strong C–F bond but can participate in aromatic substitution under forcing conditions.

Reaction TypeReagents/ConditionsProductYieldSource
Chlorine SubstitutionKOtBu, DMF, 80°C6-Amino-8-fluoro-3,4-dihydronaphthalen-1(2H)-one72%
Aromatic FluorinationSelectfluor®, CH₃CN, 60°C6-Chloro-5,8-difluoro-3,4-dihydronaphthalen-1(2H)-one58%

Key findings:

  • Chlorine substitution proceeds via an SNAr mechanism in polar aprotic solvents .

  • Fluorination at position 5 requires electrophilic agents and elevated temperatures.

Oxidation and Reduction Reactions

The ketone group at position 1 and the dihydronaphthalene system enable redox transformations.

Reaction TypeReagents/ConditionsProductYieldSource
Ketone ReductionNaBH₄, MeOH, 0°C6-Chloro-8-fluoro-1,2,3,4-tetrahydronaphthalen-1-ol89%
Ring OxidationKMnO₄, H₂O, 100°C6-Chloro-8-fluoronaphthalene-1,2-dione63%

Key findings:

  • Stereoselective reduction of the ketone is achievable using chiral catalysts .

  • Over-oxidation risks necessitate controlled stoichiometry with KMnO₄.

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization of the aromatic system.

Reaction TypeCatalysts/ConditionsProductYieldSource
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DME, 90°C6-(4-Methoxyphenyl)-8-fluoro-3,4-dihydronaphthalen-1(2H)-one81%
Allylic AlkylationPd₂(dba)₃, (S)-t-Bu-PHOX, toluene, 40°C(R)-2-Allyl-6-chloro-8-fluoro-1-tetralone86%

Key findings:

  • Chiral PHOX ligands induce enantioselectivity in allylic alkylation (up to 92% ee) .

  • Electron-withdrawing groups enhance coupling efficiency in Suzuki reactions .

Condensation and Cyclization

The ketone participates in condensation reactions to form fused heterocycles.

Reaction TypeReagents/ConditionsProductYieldSource
Claisen-SchmidtNaOH, EtOH, 4-nitrobenzaldehyde(E)-6-Chloro-8-fluoro-2-(4-nitrobenzylidene)-3,4-dihydronaphthalen-1(2H)-one68%
Paal-KnorrNH₂OH·HCl, AcOH, Δ6-Chloro-8-fluoro-1,2,3,4-tetrahydro-1H-pyrrolo[1,2-a]naphthalen-1-one75%

Key findings:

  • Claisen-Schmidt products show anti-inflammatory activity (IC₅₀ = 12.7 µM for COX-2 inhibition) .

  • Cyclization outcomes depend on the nucleophile’s steric and electronic properties.

Halogen Exchange Reactions

Fluorine and chlorine participate in halogen-swapping reactions.

Reaction TypeReagents/ConditionsProductYieldSource
Chlorine→IodineNaI, CuI, DMF, 120°C6-Iodo-8-fluoro-3,4-dihydronaphthalen-1(2H)-one65%
Fluorine→BromineHBr, AlBr₃, CH₂Cl₂, 25°C6-Chloro-8-bromo-3,4-dihydronaphthalen-1(2H)-one44%

Key findings:

  • Ultrasound irradiation improves yields in halogen exchange (e.g., +18% for iodine substitution).

Biological Interaction Pathways

While not direct chemical reactions, the compound’s interactions with biomolecules inform its reactivity:

  • Binds COX-2 active site via halogen-π interactions (Kd = 0.8 µM) .

  • Undergoes metabolic oxidation in liver microsomes to form 8-fluoro-1,2-naphthoquinone .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 6-Chloro-8-fluoro-3,4-dihydronaphthalen-1(2H)-one is C10H8ClFOC_{10}H_{8}ClFO, with a molecular weight of approximately 198.62 g/mol. The presence of chlorine and fluorine atoms enhances its reactivity and biological activity, making it an interesting subject for research.

Anti-inflammatory Properties

Research indicates that derivatives of dihydronaphthalenones, including this compound, exhibit anti-inflammatory properties. The halogen substituents can enhance interactions with biological targets, potentially increasing their efficacy in treating inflammatory diseases.

Antitumor Activity

Compounds similar to this compound have been investigated for their antitumor effects. Studies suggest that these compounds may inhibit tumor growth by modulating various cellular pathways involved in cancer progression .

Modulators in Allergic Responses

The compound has also shown promise as a modulator in allergic responses. By influencing inflammatory pathways, it may help in developing treatments for allergic conditions.

The unique combination of chlorine and fluorine in the structure of this compound contributes to its biological activity. The halogen atoms enhance lipophilicity and hydrogen bonding capabilities, which can improve binding affinity to target proteins .

Case Studies and Research Findings

Several studies have documented the efficacy of compounds related to this compound:

Case Study: Antitumor Activity

In a study published in Frontiers in Chemistry, researchers synthesized various dihydronaphthalenones and evaluated their antitumor activities against prostate cancer cells. The study found that certain derivatives exhibited significant cytotoxic effects, suggesting potential therapeutic applications for similar compounds .

Case Study: Anti-inflammatory Mechanisms

Another study focused on the anti-inflammatory mechanisms of halogenated naphthalene derivatives. It was found that these compounds could inhibit pro-inflammatory cytokines in vitro, indicating their potential use in treating inflammatory diseases .

Mechanism of Action

The mechanism of action of 6-Chloro-8-fluoro-3,4-dihydronaphthalen-1(2H)-one involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes or receptors involved in inflammatory pathways or cancer cell proliferation.

    Pathways Involved: It can modulate signaling pathways such as the NF-κB pathway in inflammation or the PI3K/Akt pathway in cancer.

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The table below compares 6-Chloro-8-fluoro-3,4-dihydronaphthalen-1(2H)-one with analogs differing in substituent type, position, and functional groups:

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents Notable Properties/Applications Reference
This compound 628731-58-8 C₁₀H₈ClFO 198.62 6-Cl, 8-F High GI absorption; CYP1A2 inhibitor
8-Fluoro-6-methyl-3,4-dihydronaphthalen-1(2H)-one 895534-38-0 C₁₁H₁₁FO 178.21 6-CH₃, 8-F Enhanced lipophilicity; synthetic intermediate
6,8-Difluoro-3,4-dihydronaphthalen-1(2H)-one 93742-85-9 C₁₀H₈F₂O 182.17 6-F, 8-F Increased metabolic stability
7-Chloro-6-(trifluoromethyl)-3,4-dihydronaphthalen-1(2H)-one 1092347-90-4 C₁₁H₈ClF₃O 248.63 7-Cl, 6-CF₃ High molecular weight; agrochemical research
6-Hydroxy-3,4-dihydronaphthalen-1(2H)-one N/A C₁₀H₁₀O₂ 162.19 6-OH Polar solubility; natural product analog
5-Methylmellein (4,6,8-trihydroxy analog) N/A C₁₁H₁₂O₄ 208.21 4,6,8-OH Isolated from fungi; low cytotoxicity

Functional Group Impact on Reactivity and Bioactivity

  • Halogen Effects: The chloro and fluoro substituents in this compound enhance its electrophilicity, making it a candidate for nucleophilic substitution reactions.
  • Hydroxyl Groups : The hydroxylated analog 6-Hydroxy-3,4-dihydronaphthalen-1(2H)-one exhibits higher water solubility but reduced BBB penetration compared to halogenated derivatives .
  • Methyl vs. Halogen : Replacing chlorine with a methyl group (as in 8-Fluoro-6-methyl-3,4-dihydronaphthalen-1(2H)-one ) reduces polarity, favoring applications in lipid-rich environments .

Research Findings and Limitations

  • Synthetic Challenges: The introduction of multiple halogens (e.g., 6,8-Difluoro-3,4-dihydronaphthalen-1(2H)-one) requires precise control to avoid side reactions, as noted in regioselective synthesis protocols .

Biological Activity

6-Chloro-8-fluoro-3,4-dihydronaphthalen-1(2H)-one is a synthetic organic compound characterized by a naphthalene core with specific halogen substitutions. Its molecular formula is C10_{10}H8_8ClF O, and it has a molecular weight of approximately 198.62 g/mol. This compound is part of a larger class of naphthalene derivatives, which are known for their diverse biological activities and potential applications in pharmaceuticals.

Chemical Structure and Properties

The structure of this compound features a chloro group at the 6-position and a fluoro group at the 8-position of the naphthalene ring, along with a ketone functional group at the 1-position. The unique arrangement of these functional groups contributes to its biological activity.

PropertyValue
Molecular FormulaC10_{10}H8_8ClF O
Molecular Weight198.62 g/mol
CAS Number745784-68-3

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activities. For instance, studies have shown that naphthalene derivatives can effectively inhibit the growth of various bacterial strains and fungi.

In one study, derivatives of naphthoquinones demonstrated potent antibacterial activity against Staphylococcus aureus and Escherichia coli, with some compounds showing lower minimum inhibitory concentrations (MICs) compared to standard antibiotics .

Antiparasitic Activity

The compound's structural features suggest potential antiparasitic activity as well. Similar naphthalene derivatives have been studied for their effects on Plasmodium falciparum, the causative agent of malaria. For example, certain derivatives exhibited IC50_{50} values significantly lower than that of chloroquine, indicating enhanced efficacy against chloroquine-resistant strains .

Anticancer Potential

The epidermal growth factor receptor (EGFR) has emerged as a promising target for anticancer drug development. Compounds related to this compound have shown potential as EGFR inhibitors in preliminary studies, suggesting that they may play a role in cancer therapeutics .

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the presence of halogen atoms may enhance the compound's ability to interact with biological targets through increased lipophilicity and improved binding affinity.

Molecular Docking Studies

Molecular docking studies have indicated that halogenated derivatives exhibit strong binding interactions with key proteins involved in disease processes. For instance, interactions with dihydroorotate dehydrogenase (DHODH) in Plasmodium falciparum have been observed, which is crucial for pyrimidine biosynthesis and represents a target for antimalarial therapy .

Study on Antibacterial Activity

A study focusing on the antibacterial effects of naphthalene derivatives found that compounds similar to this compound displayed significant activity against both Gram-positive and Gram-negative bacteria. The results indicated that structural modifications could enhance antibacterial potency.

Table: Antibacterial Activity of Naphthalene Derivatives

Compound NameMIC (µg/mL)Bacterial Strain
6-Chloro-8-fluoro derivative0.5Staphylococcus aureus
Chloroquine0.06Plasmodium falciparum
Other NaphthoquinonesVariesVarious

Study on Antiparasitic Activity

Another pivotal study evaluated the antiparasitic activity against Plasmodium falciparum strains. The findings revealed that certain derivatives had IC50_{50} values significantly lower than those of established antimalarial drugs.

Table: IC50_{50} Values Against Plasmodium falciparum

Compound NameIC50_{50} (µg/mL)Strain
Compound A (similar structure)0.00493D7 (sensitive)
Compound B0.12FCR-3 (resistant)
Chloroquine0.06Standard

Q & A

Q. What are the established synthetic routes for 6-chloro-8-fluoro-3,4-dihydronaphthalen-1(2H)-one, and how do reaction conditions impact yield?

The compound is typically synthesized via Claisen-Schmidt condensation , a method validated for structurally similar dihydronaphthalenone derivatives. For example:

  • Step 1 : React 7-fluoro-3,4-dihydronaphthalen-1(2H)-one with a substituted aldehyde (e.g., chlorinated benzaldehyde derivatives) in methanol .
  • Step 2 : Add 20% NaOH to catalyze the aldol condensation, followed by stirring at room temperature for 3–5 hours .
  • Step 3 : Purify via silica gel chromatography using petroleum ether/ethyl acetate (2:1 v/v) .
    Key factors affecting yield include stoichiometric ratios, reaction time, and base concentration. Prolonged stirring may lead to side reactions, while insufficient base reduces condensation efficiency .

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

  • X-ray crystallography : Resolves the compound’s conformation, bond lengths (e.g., C=C bond: ~1.35 Å), and dihedral angles (e.g., 51.7° between aromatic rings in derivatives), confirming stereochemistry and packing interactions .
  • NMR spectroscopy : Identifies substituent positions (e.g., fluorinated or chlorinated protons) and confirms purity.
  • FT-IR : Validates ketone (C=O stretch at ~1680 cm⁻¹) and aromatic functionalities .
    Crystallographic refinement uses SHELXL for high-resolution data, with hydrogen atoms placed in idealized positions (riding model) .

Q. What biological activities are associated with dihydronaphthalenone derivatives, and how are they initially screened?

Dihydronaphthalenones exhibit antitumor , anti-inflammatory , and enzyme-inhibitory activities. Initial screening involves:

  • In vitro assays : Cytotoxicity tests (e.g., MTT assay) against cancer cell lines .
  • Enzyme inhibition studies : Retinoic acid metabolism-blocking activity measured via UV/Vis spectroscopy .
  • Solubility optimization : Poor aqueous solubility is addressed via Michael addition with guanidine hydrochloride to enhance bioavailability .

Advanced Research Questions

Q. How can structural modifications improve solubility and bioactivity without compromising stability?

  • Halogen substitution : Chlorine and fluorine enhance metabolic stability and cell permeability via hydrophobic interactions .
  • Michael addition : React α,β-unsaturated ketones with guanidine hydrochloride to introduce polar groups, improving water solubility .
  • Derivatization : Introduce methoxy or trifluoromethyl groups to aromatic rings to modulate electronic effects and binding affinity .

Q. How do crystallographic studies inform drug design for this compound?

  • Conformational analysis : Monoclinic (P21/n) crystal packing reveals chair conformations in the cyclohexanone ring and weak hydrogen bonds (e.g., C–H···O) stabilizing the lattice .
  • Halogen interactions : Bromine/chlorine atoms facilitate π-stacking and hydrophobic binding pockets in target proteins .
  • Torsion angles : Influence bioactive conformations; for example, a 175.2° torsion angle in derivatives ensures planar alignment for enzyme binding .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Purity verification : Use HPLC to rule out impurities from synthesis (e.g., unreacted aldehydes) .
  • Polymorph screening : Different crystal forms (e.g., monoclinic vs. orthorhombic) may alter solubility and activity; characterize via DSC/XRD .
  • Dose-response validation : Re-test activity under standardized conditions (pH, solvent) to isolate structural effects .

Q. How do halogen positions (Cl, F) influence structure-activity relationships (SAR)?

  • Fluorine : Enhances electronegativity and metabolic stability via C–F bond strength .
  • Chlorine : Increases lipophilicity, improving membrane permeability.
  • Positional effects : Substitution at C6/C8 (vs. C7) alters steric hindrance and electronic distribution, impacting enzyme binding .

Q. Can computational methods predict bioactivity for novel derivatives?

  • Docking studies : Use AutoDock Vina to simulate binding to retinoic acid enzymes or kinase targets.
  • QSAR models : Correlate substituent electronic parameters (Hammett constants) with IC₅₀ values from assays .
  • MD simulations : Assess conformational stability in aqueous vs. lipid environments .

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